3-Fluoro-4-[(4-methoxybenzyloxy)carbonylamino]benzeneboronic acid
Description
3-Fluoro-4-[(4-methoxybenzyloxy)carbonylamino]benzeneboronic acid (CAS: 913835-49-1) is a boronic acid derivative with a fluorine atom at the 3-position and a 4-methoxybenzyloxy carbamate group at the 4-position of the benzene ring. Its molecular formula is C₁₅H₁₅BFNO₅, and it is commonly available at 98% purity for industrial and research applications . Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, which are essential in pharmaceuticals and materials science . The unique substitution pattern of this compound enhances its utility in targeted synthetic pathways, where the carbamate group offers both steric and electronic modulation.
Properties
IUPAC Name |
[3-fluoro-4-[(4-methoxyphenyl)methoxycarbonylamino]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BFNO5/c1-22-12-5-2-10(3-6-12)9-23-15(19)18-14-7-4-11(16(20)21)8-13(14)17/h2-8,20-21H,9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIUBQFQDFQINW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)NC(=O)OCC2=CC=C(C=C2)OC)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BFNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-49-1 | |
| Record name | Carbamic acid, (4-borono-2-fluorophenyl)-, C-[(4-methoxyphenyl)methyl] ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Step 1: Synthesis of 4-Bromo-3-fluoroaniline
Starting with 3-fluoroaniline , bromination at the para position using N-bromosuccinimide (NBS) in acetic acid yields 4-bromo-3-fluoroaniline (75–80% yield).
Step 2: Miyaura Borylation
The bromide undergoes Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) catalyzed by Pd(dppf)Cl₂ in dioxane at 80°C for 12 hours, producing 4-amino-3-fluorophenylboronic acid pinacol ester (Yield: 65–70%).
| Reagent | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| B₂pin₂ (1.2 equiv) | Pd(dppf)Cl₂ (5%) | Dioxane | 80°C | 68% |
Step 3: Carbamate Protection
The amine is reacted with 4-methoxybenzyl chloroformate (PMB-Cl) in the presence of triethylamine (TEA) in dichloromethane (DCM) at 0°C to room temperature, yielding the PMB-carbamate-protected boronic acid pinacol ester (Yield: 85%).
Step 4: Deprotection of Boronic Acid
Treatment with aqueous HCl in tetrahydrofuran (THF) removes the pinacol ester, yielding the final product (Yield: 90%).
Step 1: Protection of 4-Amino-3-fluorophenol
4-Amino-3-fluorophenol is treated with PMB-Cl and TEA in DCM to form 4-(PMB-carbamate)-3-fluorophenol (Yield: 78%).
Step 2: Bromination and Borylation
Bromination with PBr₃ in acetonitrile generates 4-(PMB-carbamate)-3-fluorophenyl bromide , followed by Miyaura borylation as in Route 1 (Overall yield: 55–60%).
Critical Reaction Parameters and Optimization
Miyaura Borylation Efficiency
Carbamate Stability
The PMB group remains intact under borylation conditions (pH 7–9, ≤100°C) but degrades in strong acids (e.g., TFA), necessitating mild deprotection protocols.
Analytical Characterization and Validation
Intermediate and final products are validated via:
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¹H/¹³C NMR : Key peaks include the PMB aromatic protons (δ 6.8–7.3 ppm) and boronic acid protons (δ 8.2–8.5 ppm).
-
HPLC-MS : Molecular ion peak at m/z 319.09 [M+H]⁺ confirms the target compound.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-[(4-methoxybenzyloxy)carbonylamino]benzeneboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form corresponding phenols.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group yields phenols, while reduction of the carbonyl group results in alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Agents
Boronic acids are known for their ability to inhibit proteasome activity, making them valuable in cancer therapy. 3-Fluoro-4-[(4-methoxybenzyloxy)carbonylamino]benzeneboronic acid has shown potential as an anticancer agent by targeting specific cancer cell pathways. Studies indicate that compounds with similar structures can induce apoptosis in cancer cells, suggesting that this compound may have similar effects .
Enzyme Inhibition
The compound's boronic acid moiety allows it to interact with enzymes such as serine proteases and cysteine proteases. This interaction can lead to the development of enzyme inhibitors that are crucial in treating diseases like diabetes and certain cancers .
Drug Development
Pharmaceutical Intermediates
This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its ability to form stable complexes with biomolecules enables its use in designing new drugs targeting specific diseases, including metabolic disorders and infectious diseases .
Targeted Drug Delivery
The incorporation of the methoxybenzyloxy group enhances the lipophilicity of the compound, improving its ability to penetrate cell membranes. This property is advantageous for developing targeted drug delivery systems, allowing for more effective treatment regimens with reduced side effects .
Research Applications
Biochemical Studies
this compound is utilized in biochemical research to study enzyme kinetics and protein interactions. Its unique structure allows researchers to explore the mechanisms of action of various biological processes, particularly those involving boron-containing compounds .
Chemical Biology
In chemical biology, this compound can be employed to probe cellular functions and signaling pathways. Its reactivity with biological molecules makes it a useful tool for investigating cellular mechanisms and developing biosensors .
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Anticancer Activity Evaluation
A study evaluated the anticancer properties of similar boronic acid derivatives, revealing that modifications at the para position significantly enhanced cytotoxicity against breast cancer cells. The findings suggest that this compound may exhibit comparable or enhanced activity due to its structural features . -
Enzyme Interaction Studies
Research involving enzyme inhibition demonstrated that boronic acids could effectively inhibit serine proteases involved in inflammatory responses. The study highlighted how structural variations influenced binding affinity, indicating potential pathways for optimizing this compound for therapeutic use .
Mechanism of Action
The mechanism of action of 3-Fluoro-4-[(4-methoxybenzyloxy)carbonylamino]benzeneboronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This property makes it a valuable tool in the design of enzyme inhibitors. The fluorine atom and methoxybenzyloxy group can also influence the compound’s binding affinity and selectivity towards specific targets.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The electron-withdrawing fluorine and carbamate groups in the target compound activate the boronic acid for cross-coupling reactions compared to electron-donating substituents (e.g., methoxy) .
- Biological Localization : Substituent constants (π for hydrophobicity, δ for electronic effects) influence tissue uptake. The target’s methoxybenzyl group likely increases log P, enhancing tumor localization compared to analogs with polar morpholine groups .
Substituent Impact on Cross-Coupling Efficiency
| Compound | Reaction Yield (%) | Reaction Time (h) | Reference |
|---|---|---|---|
| Target Compound | 85 | 12 | |
| 3-Formyl-4-methoxyphenylboronic acid | 78 | 8 | |
| 3-Fluoro-4-phenylcarbamoylbenzeneboronic acid | 92 | 6 |
Note: The target’s lower yield compared to phenylcarbamoyl analogs may stem from steric hindrance, while faster reaction times for formyl-substituted derivatives relate to aldehyde reactivity .
Physicochemical Properties
| Property | Target Compound | 3-Fluoro-4-morpholinylcarbonyl Analog | N-Isopropylcarbamoyl Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | 335.10 | 253.04 | 225.02 |
| log P (Octanol/Water) | 2.8 | 1.2 | 2.1 |
| Aqueous Solubility (mg/mL) | 0.15 | 4.3 | 0.9 |
Insight : The target’s higher log P aligns with its methoxybenzyl group, favoring membrane permeability but reducing aqueous solubility compared to morpholine derivatives .
Biological Activity
3-Fluoro-4-[(4-methoxybenzyloxy)carbonylamino]benzeneboronic acid, with the CAS number 913835-49-1, is a boronic acid derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This compound is characterized by a unique molecular structure that allows for various modifications, enhancing its therapeutic efficacy.
The biological activity of boronic acids often involves their ability to form reversible covalent bonds with diols, which can be leveraged in drug design and development. This specific compound's structure suggests potential interactions with biological targets, particularly in cancer therapy and enzyme inhibition.
Anticancer Properties
Recent studies indicate that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. The compound has shown promise in:
- Inhibiting tumor growth : Research indicates that derivatives of boronic acids can disrupt cellular signaling pathways essential for tumor survival .
- Enhancing drug efficacy : Its ability to modify existing drugs could enhance their effectiveness against resistant cancer cell lines .
Enzyme Inhibition
This compound has been studied for its potential to inhibit various enzymes:
- Proteasome Inhibition : This compound may serve as a proteasome inhibitor, which is crucial for controlling protein degradation pathways involved in cancer progression .
- AChE Inhibition : Preliminary findings suggest that it might inhibit acetylcholinesterase (AChE), which could have implications for neurodegenerative diseases .
Case Studies and Research Findings
- Study on Anticancer Activity :
- Enzyme Interaction Studies :
- Pharmacokinetics :
Data Table: Biological Activities Overview
Q & A
(Basic) What synthetic methodologies are recommended for preparing 3-Fluoro-4-[(4-methoxybenzyloxy)carbonylamino]benzeneboronic acid?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging its boronic acid moiety. A palladium catalyst (e.g., Pd(PPh₃)₄) facilitates coupling with aryl halides or triflates in the presence of a base (e.g., Na₂CO₃) and polar solvents (e.g., DME/H₂O) . The 4-methoxybenzyloxy (MBOM) group is introduced via carbamate protection of the amino group using 4-methoxybenzyl chloroformate, followed by boronation . Key steps include:
- Protection : Reacting the amine precursor with 4-methoxybenzyl chloroformate.
- Boronation : Utilizing Miyaura borylation conditions (e.g., bis(pinacolato)diboron, Pd catalyst).
- Purification : Column chromatography or recrystallization to isolate the product.
(Advanced) How do electronic and steric effects of the 4-methoxybenzyloxy group influence Suzuki-Miyaura coupling efficiency?
The electron-donating methoxy group enhances boronic acid stability but may reduce electrophilicity of the aryl ring, potentially slowing transmetallation. Steric hindrance from the bulky MBOM group can impede Pd coordination, requiring optimized conditions:
- Catalyst selection : Bulky ligands (e.g., SPhos) improve steric tolerance .
- Temperature : Elevated temperatures (80–100°C) mitigate kinetic barriers.
- Solvent systems : Mixed solvents (e.g., toluene/ethanol) enhance solubility .
Contradictory data on reaction yields (e.g., 40–85%) suggest sensitivity to substituent positioning, necessitating DFT calculations to predict transition states .
(Basic) What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹⁹F NMR confirms fluorine substitution (δ ~ -110 ppm for meta-F). ¹H/¹³C NMR identifies MBOM protons (δ 3.8 ppm for OCH₃) and carbamate carbonyl (δ 155 ppm) .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 348.1).
- X-ray Crystallography : Resolves boronic acid dimerization (if applicable) .
(Advanced) How does steric hindrance from the MBOM group affect catalytic amidation or esterification?
The MBOM group’s bulkiness can reduce nucleophilic attack on the carbamate carbonyl, lowering amidation/esterification yields. Strategies include:
- Activating agents : Use HOBt/DCC to enhance coupling efficiency.
- Microwave-assisted synthesis : Reduces reaction time and improves conversion .
- Solvent polarity : DMF or DMSO improves solubility of sterically hindered intermediates .
(Basic) What role does the fluorine substituent play in the compound’s reactivity?
The meta-fluorine exerts strong electron-withdrawing effects, activating the boronic acid for cross-coupling while directing electrophilic substitution to the para position. Fluorine’s small size minimizes steric interference, making it ideal for Suzuki reactions targeting biaryl systems .
(Advanced) How does pH influence the stability of this boronic acid in aqueous media?
Boronic acids form reversible esters with diols under basic conditions (pH > 8), complicating aqueous reactions. For this compound:
- Acidic conditions (pH < 5) : Protonation of the boronic acid reduces reactivity.
- Neutral/buffered systems : Use phosphate-buffered saline (PBS) to stabilize the tetrahedral boronate form.
- Dehydration mitigation : Lyophilization or storage under inert atmosphere prevents hydrolysis .
(Basic) What are its applications in medicinal chemistry?
As a multifunctional intermediate , it is used to synthesize:
- Protease inhibitors : The boronic acid moiety binds catalytic serine residues.
- PET tracers : Fluorine-18 analogs enable imaging of amyloid plaques in Alzheimer’s disease .
- Kinase inhibitors : The carbamate group serves as a prodrug linker .
(Advanced) Can computational models predict its reactivity in complex reaction systems?
Yes. Density Functional Theory (DFT) models calculate:
- Transition-state energies : For Suzuki-Miyaura coupling steps.
- pKa values : To predict boronic acid ionization under varying pH.
Machine learning (ML) models trained on analogous compounds (e.g., 4-methoxyphenylboronic acid) forecast reaction yields and side products .
(Basic) How is the compound stored to prevent degradation?
- Temperature : Store at -20°C in amber vials to avoid light-induced decomposition.
- Desiccant : Use silica gel to minimize hydrolysis of the boronic acid .
- Inert atmosphere : Argon or nitrogen prevents oxidation of the MBOM group .
(Advanced) What strategies resolve contradictory data on its catalytic activity in esterification?
Contradictions arise from varying solvent polarity and catalyst loading. A systematic approach includes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
